Mesitylchlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

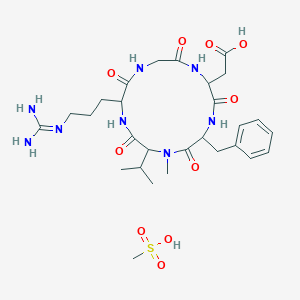

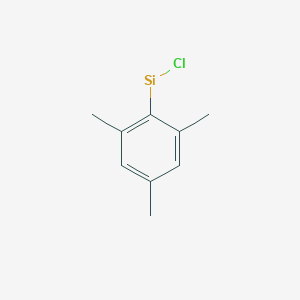

Mesitylchlorosilane is an organosilicon compound with the chemical formula (CH₃)₃C₆H₂SiCl. It is a derivative of mesitylene (1,3,5-trimethylbenzene) where one of the hydrogen atoms on the benzene ring is replaced by a chlorosilane group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Mesitylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the direct process, which includes the reaction of chloromethane with elemental silicon in the presence of a copper catalyst at high temperatures .

Chemical Reactions Analysis

Mesitylchlorosilane undergoes various types of chemical reactions, including:

Hydrolysis: When this compound reacts with water, it forms mesitylsilanol and hydrochloric acid. This reaction is highly exothermic and requires careful control of reaction conditions.

Alcoholysis: Reaction with alcohols leads to the formation of alkoxysilanes and hydrochloric acid. For example, methanol converts this compound to mesityltrimethoxysilane.

Reduction: Reduction with alkali metals can form highly crosslinked materials, such as poly(mesitylsilyne).

Common reagents used in these reactions include water, alcohols (e.g., methanol), and alkali metals (e.g., sodium). The major products formed from these reactions are mesitylsilanol, mesityltrimethoxysilane, and poly(mesitylsilyne) .

Scientific Research Applications

Mesitylchlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.

Biology: this compound derivatives are used in the modification of biomolecules for research purposes.

Medicine: It is used in the synthesis of silicon-based drugs and drug delivery systems.

Industry: this compound is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.

Mechanism of Action

The mechanism by which mesitylchlorosilane exerts its effects involves the reactivity of the silicon-chlorine bond. This bond is highly reactive and can undergo various chemical transformations, such as hydrolysis and alcoholysis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the synthesis of silicone polymers, the silicon-chlorine bond reacts with water or alcohols to form siloxane linkages, which are the backbone of silicone materials.

Comparison with Similar Compounds

Mesitylchlorosilane can be compared with other chlorosilanes, such as methyltrichlorosilane and dimethyldichlorosilane. While all these compounds contain silicon-chlorine bonds, this compound is unique due to the presence of the mesityl group, which provides steric hindrance and affects the reactivity of the compound. Similar compounds include:

Methyltrichlorosilane (CH₃SiCl₃): Used as a precursor for cross-linked siloxane polymers.

Dimethyldichlorosilane ((CH₃)₂SiCl₂): Used in the production of linear siloxane polymers.

Trimethylsilyl chloride ((CH₃)₃SiCl): Used to end backbone chains in silicone synthesis

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

Molecular Formula |

C9H11ClSi |

|---|---|

Molecular Weight |

182.72 g/mol |

InChI |

InChI=1S/C9H11ClSi/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3 |

InChI Key |

DLFPCRHAKYNUIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si]Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)

![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)

![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)

![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)